molecular formula C10H18N4O2 B11737930 tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate

tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11737930
M. Wt: 226.28 g/mol
InChI Key: OKFDFIKPADYABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-amino-1-ethyl-1H-pyrazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other carbamate derivatives .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and other biologically active compounds .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the ethyl group on the pyrazole ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-ethylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H18N4O2/c1-5-14-8(7(11)6-12-14)13-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,13,15)

InChI Key

OKFDFIKPADYABZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.